![molecular formula C14H12N4OS B5548338 5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of triazole compounds, including the specific compound , typically involves multistep reaction processes that are designed to be energetically feasible at room temperature. These processes are often exothermic and spontaneous, indicating favorable synthesis conditions. Studies have demonstrated the theoretical analysis of synthesis schemes for triazole compounds, confirming the feasibility and effectiveness of these synthetic routes (Srivastava et al., 2016).
Molecular Structure Analysis
Research has focused on the crystalline and molecular structure of triazole derivatives, revealing that these compounds crystallize in various space groups with defined cell parameters. The molecular structure is characterized by specific dihedral angles between the triazole ring and other substituent rings, contributing to the compound's stability and reactivity. Detailed structural analysis through X-ray diffraction and molecular modeling techniques provides insight into the conformational features related to the biological activity of these compounds (Xu et al., 2006).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including aminomethylation and cyanoethylation, which can significantly affect their chemical properties and potential applications. These reactions typically occur at specific nitrogen atoms within the triazole ring, leading to the formation of novel compounds with potential biological activities. Such reactivity patterns are crucial for the functionalization of triazole compounds and the development of new derivatives with enhanced properties (Hakobyan et al., 2017).
Scientific Research Applications
Corrosion Inhibition
Another application of this class of compounds is in corrosion inhibition. Ansari, Quraishi, and Singh (2014) investigated Schiff’s bases of pyridyl substituted triazoles, including similar structures to 5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that these compounds showed excellent inhibition performance, with one of the Schiff’s bases achieving up to 96.6% efficiency at a certain concentration (Ansari, Quraishi, & Singh, 2014).
Spectroscopic and Theoretical Studies
Srivastava et al. (2016) conducted a synthesis, spectral analysis, and theoretical study of a triazole compound similar to 5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol. They explored its biological activity predictions and found that it could potentially act as an inhibitor for certain enzymes, indicating a possible application in drug development (Srivastava et al., 2016).
Antioxidant Evaluation
The antioxidant properties of Schiff bases related to 5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol were evaluated by Maddila et al. (2015). They synthesized a series of phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives and found that some of them showed potent antioxidant activity, indicating their potential use in medical applications (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target. The presence of a triazole ring is common in many pharmaceuticals, and these compounds often exhibit diverse biological activities .
Safety and Hazards
Future Directions
The study of “5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol” could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry if it exhibits biological activity, or in materials science if it has unique physical properties .
properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-10-5-2-3-6-11(10)9-15-18-13(16-17-14(18)20)12-7-4-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUKNLNMJTXKC-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol |
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